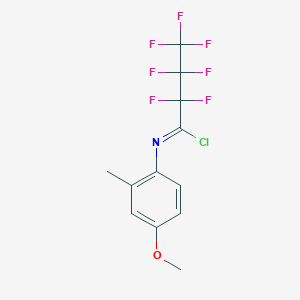

(1Z)-2,2,3,3,4,4,4-Heptafluoro-N-(4-methoxy-2-methylphenyl)butanimidoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1Z)-2,2,3,3,4,4,4-Heptafluoro-N-(4-methoxy-2-methylphenyl)butanimidoyl chloride is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, a methoxy group, and a butanimidoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2,2,3,3,4,4,4-Heptafluoro-N-(4-methoxy-2-methylphenyl)butanimidoyl chloride typically involves the reaction of 4-methoxy-2-methylphenylamine with heptafluorobutyryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2,2,3,3,4,4,4-Heptafluoro-N-(4-methoxy-2-methylphenyl)butanimidoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Reduction Reactions: Reduction of the imidoyl chloride group can lead to the formation of corresponding amines.

Oxidation Reactions: Oxidation can result in the formation of imides or other oxidized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reduction can produce an amine.

Scientific Research Applications

(1Z)-2,2,3,3,4,4,4-Heptafluoro-N-(4-methoxy-2-methylphenyl)butanimidoyl chloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of (1Z)-2,2,3,3,4,4,4-Heptafluoro-N-(4-methoxy-2-methylphenyl)butanimidoyl chloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy and imidoyl chloride groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Methoxyphenyl isocyanate: Known for its chemoselective properties in amine protection/deprotection sequences.

Phenyl isothiocyanate: Used in the synthesis of isothiocyanates from amines.

Uniqueness

(1Z)-2,2,3,3,4,4,4-Heptafluoro-N-(4-methoxy-2-methylphenyl)butanimidoyl chloride is unique due to its high fluorine content, which imparts distinct chemical and physical properties

Biological Activity

(1Z)-2,2,3,3,4,4,4-Heptafluoro-N-(4-methoxy-2-methylphenyl)butanimidoyl chloride is a fluorinated organic compound notable for its complex structure and potential biological activities. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, which may influence its interaction with biological targets. This article reviews the biological activity of this compound based on structural characteristics and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a butanimidoyl chloride moiety along with a methoxy-substituted aromatic ring . The high degree of fluorination is expected to impart unique properties compared to non-fluorinated analogs.

Biological Activity Predictions

Fluorinated compounds are often associated with enhanced biological properties due to their increased metabolic stability and altered interactions with biological macromolecules. The potential biological activities of this compound can be predicted using Quantitative Structure-Activity Relationship (QSAR) modeling. Similar compounds have demonstrated activities such as:

- Anti-inflammatory effects

- Anticancer properties

- Antimicrobial activities

Interaction Studies

Interaction studies typically involve assessing the binding affinity of this compound to various biological targets. Techniques used include:

- Surface Plasmon Resonance (SPR)

- Isothermal Titration Calorimetry (ITC)

- Molecular Docking Studies

These methods help elucidate the compound's mechanism of action and its potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Methoxyphenyl)butan-1-one | Aromatic ring and ketone | Less fluorination may lead to different reactivity |

| 3-Fluoroaniline | Simple fluoro-substituted aniline | Lacks complex substituents affecting solubility |

| 5-(Trifluoromethyl)pyridine | Pyridine ring with trifluoromethyl group | Different heterocyclic structure enhances electron delocalization |

The high degree of fluorination combined with a specific aromatic substitution pattern in this compound may enhance its biological interactions compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of fluorinated compounds similar to this compound. For instance:

- Anti-inflammatory Activity : A study demonstrated that fluorinated derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro.

- Anticancer Effects : Research indicated that compounds with similar structural features showed cytotoxicity against various cancer cell lines through apoptosis induction.

- Antimicrobial Properties : Fluorinated compounds have been shown to possess enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria due to their lipophilic nature.

Properties

CAS No. |

923569-77-1 |

|---|---|

Molecular Formula |

C12H9ClF7NO |

Molecular Weight |

351.65 g/mol |

IUPAC Name |

2,2,3,3,4,4,4-heptafluoro-N-(4-methoxy-2-methylphenyl)butanimidoyl chloride |

InChI |

InChI=1S/C12H9ClF7NO/c1-6-5-7(22-2)3-4-8(6)21-9(13)10(14,15)11(16,17)12(18,19)20/h3-5H,1-2H3 |

InChI Key |

DQIJQQYCIDPTKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)N=C(C(C(C(F)(F)F)(F)F)(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.